molecular formula C16H23NO3 B3091492 Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217756-39-2

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B3091492
CAS RN: 1217756-39-2
M. Wt: 277.36 g/mol
InChI Key: MCYIHBFRSAVRLA-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate, also known as methyl (2S,4S)-4-(4-IPMPM)-2-pyrrolidinecarboxylate, is a synthetic compound used in a variety of scientific applications. It is a chiral molecule that has two enantiomers, (2S,4S)-4-(4-IPMPM)-2-pyrrolidinecarboxylate and (2R,4S)-4-(4-IPMPM)-2-pyrrolidinecarboxylate, which have different properties and applications. This compound is an important tool for research in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis Applications

  • Annulation Techniques

    A study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the utility of related compounds in facilitating complex organic reactions (Zhu, Lan, & Kwon, 2003).

  • Antioxidant and Biological Activities

    Research by Mastelić et al. (2008) on derivatives of thymol, carvacrol, and eugenol, which share structural similarities with the compound , highlighted their potent antioxidative properties and minimal cytotoxic effects, suggesting the potential of structurally related compounds for adjuvant experimental cancer treatments (Mastelić et al., 2008).

  • Influenza Neuraminidase Inhibition

    A study on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, including related compounds, identified potent inhibitors of influenza neuraminidase, showcasing the application of such compounds in antiviral research (Wang et al., 2001).

Material Science and Polymer Applications

  • Copolymerization with Styrene: Whelpley et al. (2022) explored the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, illustrating the role of structurally related compounds in developing new materials with potential applications in various industries (Whelpley et al., 2022).

Medicinal Chemistry and Biological Studies

  • Antimicrobial Activity: Research on the synthesis and antimicrobial activity of novel compounds highlighted their potential in combating microbial infections, underscoring the significance of structurally related compounds in the development of new antimicrobial agents (Gein et al., 2011).

properties

IUPAC Name

methyl (2S,4S)-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(2)14-6-5-12(7-11(14)3)20-13-8-15(17-9-13)16(18)19-4/h5-7,10,13,15,17H,8-9H2,1-4H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYIHBFRSAVRLA-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.